molecular formula C12H13N3O2S B12919301 Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate CAS No. 62441-45-6

Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B12919301
CAS No.: 62441-45-6
M. Wt: 263.32 g/mol
InChI Key: SPBBHNPLCWFTLK-UHFFFAOYSA-N
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Description

Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound that belongs to the class of thiadiazoles. . The compound’s structure consists of a thiadiazole ring substituted with a benzyl group at the 5-position and an ethyl carbamate group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base, such as sodium ethoxide, to form the desired thiadiazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties .

Comparison with Similar Compounds

Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives to highlight its uniqueness:

Properties

CAS No.

62441-45-6

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

ethyl N-(5-benzyl-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C12H13N3O2S/c1-2-17-12(16)13-11-15-14-10(18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16)

InChI Key

SPBBHNPLCWFTLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN=C(S1)CC2=CC=CC=C2

Origin of Product

United States

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